Cis-2-Hexen-1-ol is an organic compound classified as a fatty alcohol, specifically an aliphatic alcohol with the chemical formula C6H12O. It is characterized by a six-carbon chain with a double bond between the second and third carbon atoms, and a hydroxyl group (-OH) attached to the terminal carbon. This compound is notable for its hydrophobic nature, making it practically insoluble in water. Cis-2-Hexen-1-ol is primarily found in various natural sources, including currants, hops, strawberries, and thornless blackberries. It has a distinct green odor and is often associated with fresh vegetable flavors in culinary applications .
The primary scientific interest in cis-2-hexen-1-ol lies in its role as a flavor and fragrance compound. Its presence contributes to the green, herbal, and slightly winey notes found in tomatoes and other plants []. The specific mechanism by which it interacts with olfactory receptors to produce these sensations requires further research.
These reactions highlight its versatility in organic synthesis and industrial applications .
Cis-2-Hexen-1-ol exhibits various biological activities, primarily as a volatile compound that can act as an attractant or repellent for insects. It is also involved in plant defense mechanisms, serving as a signaling molecule that can attract pollinators or repel herbivores. Additionally, its presence in certain foods contributes to their aroma and flavor profile, influencing consumer preferences and sensory experiences .
Cis-2-Hexen-1-ol can be synthesized through several methods:
These methods allow for both natural extraction from plant sources and synthetic production for industrial use .
Cis-2-Hexen-1-ol finds applications across various fields:
Its versatility makes it valuable in both food science and fragrance development .
Research on the interactions of cis-2-Hexen-1-ol focuses on its role in plant-insect dynamics and its sensory properties in food science. Studies have shown that this compound can influence the behavior of pollinators and pests, thereby playing a critical role in ecological interactions. Additionally, sensory evaluation studies highlight its impact on consumer preferences for various food products, indicating its importance in flavor chemistry .
Cis-2-Hexen-1-ol shares structural similarities with several other compounds within the same category of fatty alcohols and alkenes:
Compound Name | Chemical Formula | Unique Features |
---|---|---|
Trans-2-Hexen-1-ol | C6H12O | Found predominantly in cereals |
Cis-3-Hexen-1-ol | C6H12O | Emitted by a wide range of plants; acts as a biogenic volatile compound |
1-Hexanol | C6H14 | A straight-chain fatty alcohol without a double bond |
Cis-2-Hexen-1-ol is unique due to its specific configuration (cis) and its distinct green odor profile, which differentiates it from its isomers and related compounds .
cis-2-Hexen-1-ol is a six-carbon aliphatic alcohol belonging to the class of green leaf volatiles (GLVs), which are oxygenated derivatives of fatty acids emitted by plants. Its systematic IUPAC name is (Z)-hex-2-en-1-ol, reflecting the cis configuration of the double bond between carbons 2 and 3. The compound is also known by synonyms such as cis-2-hexenol and (Z)-2-hexenol, with a CAS Registry Number of 928-94-9. It is widely distributed in herbaceous plants and angiosperm trees, where it plays critical roles in ecological interactions.
cis-2-Hexen-1-ol is classified as a primary allylic alcohol with the molecular formula C₆H₁₂O and a molecular weight of 100.16 g/mol. Its structure features:
The SMILES notation CCC\C=C/CO and InChIKey ZCHHRLHTBGRGOT-PLNGDYQASA-N confirm its stereochemistry. Key physicochemical properties include:
Property | Value | Source |
---|---|---|
Boiling Point | 166°C | |
Density (25°C) | 0.847 g/mL | |
Refractive Index (20°C) | 1.441 | |
Flash Point | 59.4°C (closed cup) |
The compound’s volatility and hydrophobic nature arise from its nonpolar hydrocarbon chain and polar hydroxyl group, making it practically insoluble in water.
cis-2-Hexen-1-ol is a key component of plant defense systems. It is synthesized via the lipoxygenase/hydroperoxide lyase (HPL) pathway, which converts linolenic acid into GLVs upon mechanical damage or herbivore attack. Its ecological roles include:
The compound exhibits antifungal activity against pathogens like Botrytis cinerea (gray mold). Transgenic Arabidopsis plants overexpressing HPL show enhanced resistance to fungal infections, highlighting its role in pathogen defense.
cis-2-Hexen-1-ol contributes to the "green" aroma in foods (e.g., tomatoes, apples) and fragrances. Its odor threshold is 0.04–0.52 mg/kg, imparting fresh, vegetative notes.
The biosynthesis of cis-2-hexen-1-ol occurs via the oxylipin pathway:
While natural extraction from plants is feasible, industrial production often employs Birch reduction of alkyl phenyl ethers followed by oxidative cleavage and reduction. For example, the reduction of 3-phenylpropyl ether yields cis-3-hexen-1-ol, which can be isomerized to cis-2-hexen-1-ol.
In the atmosphere, cis-2-hexen-1-ol undergoes ozonolysis and photooxidation, forming secondary organic aerosols (SOAs) that influence cloud formation and climate. Key reaction products include 3-hydroxypropanal and oligomers detected via mass spectrometry.
The molecular structure of cis-2-hexen-1-ol is defined by the molecular formula C₆H₁₂O with a molecular weight of 100.16 grams per mole [1] [3]. The compound exhibits a linear six-carbon chain bearing a hydroxyl functional group at the terminal position and a carbon-carbon double bond between positions 2 and 3 [1] [4]. The Chemical Abstracts Service registry number 928-94-9 uniquely identifies this specific stereoisomer [1] [3].
The stereochemical configuration of cis-2-hexen-1-ol is particularly significant in understanding its molecular architecture [21] [23]. The cis designation indicates that the two substituents of highest priority on each carbon of the double bond are positioned on the same side of the double bond plane [21]. In the modern nomenclature system, this configuration is designated as (Z), derived from the German word "zusammen" meaning together [21]. The International Chemical Identifier key for cis-2-hexen-1-ol is ZCHHRLHTBGRGOT-PLNGDYQASA-N, which distinguishes it from its trans isomer [1] [3].
Geometric isomerism plays a crucial role in the properties of 2-hexen-1-ol [21] [23]. The compound exists as two distinct stereoisomers: the cis form (Z-isomer) and the trans form (E-isomer) [23] [25]. The trans-2-hexen-1-ol, with Chemical Abstracts Service number 928-95-0, exhibits different physical properties despite having the identical molecular formula [23] [25]. The International Chemical Identifier key for the trans isomer is ZCHHRLHTBGRGOT-SNAWJCMRSA-N, differing only in the stereochemical descriptor [23].
Property | cis-2-Hexen-1-ol (Z-isomer) | trans-2-Hexen-1-ol (E-isomer) |
---|---|---|
International Union of Pure and Applied Chemistry Name | (Z)-hex-2-en-1-ol | (E)-hex-2-en-1-ol |
Chemical Abstracts Service Number | 928-94-9 | 928-95-0 |
Boiling Point (°C) | 166 | 157 |
Density (g/mL) | 0.847 (25°C) | 0.843 |
Refractive Index | 1.441 (20°C) | 1.438 |
International Chemical Identifier Key | ZCHHRLHTBGRGOT-PLNGDYQASA-N | ZCHHRLHTBGRGOT-SNAWJCMRSA-N |
The structural representation using Simplified Molecular Input Line Entry System notation for cis-2-hexen-1-ol is C(O)/C=C\CCC, clearly indicating the Z-configuration around the double bond [2] [3]. The canonical Simplified Molecular Input Line Entry System representation CCCC=CCO provides the connectivity without stereochemical information [3].
The physical properties of cis-2-hexen-1-ol reflect its molecular structure and intermolecular forces [9] [10] [12]. The compound exhibits distinctive thermal and optical characteristics that are essential for its identification and practical applications.
The boiling point of cis-2-hexen-1-ol has been consistently reported as 166°C at standard atmospheric pressure [9] [10] [12]. This value represents the temperature at which the vapor pressure of the liquid equals the external pressure [6]. The National Institute of Standards and Technology WebBook provides additional data indicating a boiling point of 430.2 Kelvin, which corresponds to 157.05°C [6] [20]. Under reduced pressure conditions, the compound exhibits lower boiling points, with reported values of 344-346 Kelvin at 0.024 atmospheres [6] [20].
Density measurements for cis-2-hexen-1-ol consistently indicate a value of 0.847 grams per milliliter at 25°C [9] [10] [12]. This density value is characteristic of organic compounds containing both aliphatic hydrocarbon chains and polar hydroxyl groups [31] [32]. The density reflects the balance between the hydrophobic alkyl chain and the hydrophilic alcohol functionality.
The refractive index of cis-2-hexen-1-ol has been measured as 1.441 at 20°C using the sodium D-line [9] [10] [11]. Some sources report a range of 1.4365-1.4435 at 20°C, indicating slight variations in measurement conditions or sample purity [11]. The refractive index provides insight into the electronic structure and polarizability of the molecule.
Property | Value | Reference Conditions | Source |
---|---|---|---|
Molecular Formula | C₆H₁₂O | - | National Institute of Standards and Technology WebBook |
Molecular Weight (g/mol) | 100.16 | - | National Institute of Standards and Technology WebBook |
Chemical Abstracts Service Registry Number | 928-94-9 | - | National Institute of Standards and Technology WebBook |
International Union of Pure and Applied Chemistry Name | (Z)-hex-2-en-1-ol | - | National Institute of Standards and Technology WebBook |
Boiling Point (°C) | 166 | 1 atm | Sigma-Aldrich |
Density (g/mL) | 0.847 | 25°C | Sigma-Aldrich |
Refractive Index | 1.441 | 20°C, D-line | Sigma-Aldrich |
Flash Point (°C) | 59.4 | Closed cup | Sigma-Aldrich |
Melting Point (°C) | 59.63 | - | ChemicalBook |
Vapor Density | >1 | vs air | Sigma-Aldrich |
Appearance | Colorless liquid | - | ChemicalBook |
Solubility | Insoluble in water; soluble in alcohol | - | Building Block Sciences |
Additional physical properties include a flash point of 59.4°C measured using the closed cup method [9] [13]. The melting point has been reported as 59.63°C, indicating that the compound exists as a liquid at room temperature [12]. The vapor density is greater than 1 relative to air, consistent with the molecular weight of the compound [9] [13].
Solubility characteristics of cis-2-hexen-1-ol reflect its amphiphilic nature [31]. The compound is insoluble in water due to the predominant hydrophobic character of the six-carbon alkyl chain, but readily soluble in alcohols and other organic solvents [31]. This solubility profile is typical for medium-chain fatty alcohols.
Spectroscopic analysis provides definitive structural confirmation and characterization of cis-2-hexen-1-ol through multiple analytical techniques [15] [16] [18]. Each spectroscopic method contributes unique information about the molecular structure, functional groups, and stereochemistry.
Nuclear Magnetic Resonance spectroscopy offers detailed structural information about cis-2-hexen-1-ol [7] [27]. Proton Nuclear Magnetic Resonance spectroscopy reveals characteristic chemical shifts and coupling patterns that confirm the molecular structure [7]. The vinyl protons appear in the range of 5.5-5.6 parts per million as multiplets, consistent with alkene protons adjacent to aliphatic substituents [7]. The methylene protons adjacent to the hydroxyl group typically appear around 4.1-4.2 parts per million as a doublet [7]. Aliphatic methylene protons appear in the range of 2.0-2.3 parts per million as multiplets, while the terminal methyl group appears around 0.9-1.0 parts per million as a triplet [7].
Carbon-13 Nuclear Magnetic Resonance spectroscopy provides information about the carbon framework [27] [30]. The alkene carbons appear in the range of 128-135 parts per million, characteristic of sp² hybridized carbons [27]. The hydroxymethyl carbon appears around 64 parts per million, typical for carbon atoms bearing hydroxyl groups [27]. Aliphatic carbons appear in the range of 14-32 parts per million, with the terminal methyl carbon showing the most upfield shift [27].
Mass spectrometry of cis-2-hexen-1-ol provides fragmentation patterns that confirm the molecular structure [1] [2] [15]. The molecular ion peak appears at mass-to-charge ratio 100, corresponding to the molecular weight [1] [2]. The base peak occurs at mass-to-charge ratio 57, likely corresponding to the [C₄H₉]⁺ fragment [1] [2]. Other significant fragments include mass-to-charge ratio 82 (loss of water, [M-18]⁺), mass-to-charge ratio 67 ([C₅H₇]⁺), and mass-to-charge ratio 41 ([C₃H₅]⁺) [1] [2].
mass-to-charge ratio | Relative Intensity (%) | Probable Assignment |
---|---|---|
100 | 1.4 | Molecular ion [M]⁺ |
82 | 32.7 | Loss of water [M-18]⁺ |
67 | 30.3 | [C₅H₇]⁺ |
57 | 100.0 | [C₄H₉]⁺ |
41 | 44.3 | [C₃H₅]⁺ |
31 | 8.5 | [CH₂OH]⁺ |
29 | 18.0 | [CHO]⁺ |
27 | 16.6 | [C₂H₃]⁺ |
Infrared spectroscopy reveals characteristic absorption bands corresponding to functional groups present in cis-2-hexen-1-ol [2] [26]. The hydroxyl group exhibits a broad absorption band in the range of 3200-3600 wavenumbers, characteristic of alcohol O-H stretching vibrations [26]. Carbon-hydrogen stretching vibrations appear in the range of 2800-3000 wavenumbers [26]. The carbon-carbon double bond stretching appears around 1620-1680 wavenumbers [26]. Carbon-oxygen stretching vibrations of the alcohol group typically appear in the range of 1025-1200 wavenumbers [26].
Gas chromatography retention indices provide additional characterization data for cis-2-hexen-1-ol [19]. On non-polar columns, the compound exhibits retention indices ranging from 827 to 885.7, with typical values around 850-870 [19]. On polar columns using Carbowax 20M stationary phase, retention indices of approximately 1420 have been reported [19]. These values are useful for identification and comparison with other compounds in complex mixtures.
Flammable;Irritant